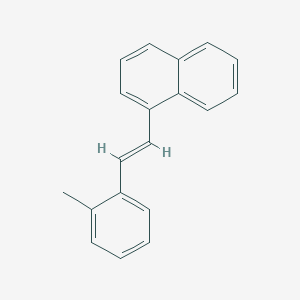

1-(2-Methylstyryl)naphthalene

Description

1-(2-Methylstyryl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a styryl group (a vinylbenzene moiety) bearing a methyl group at the 2-position of the benzene ring. This structure combines the extended π-conjugation of naphthalene with the steric and electronic effects of the styryl substituent.

However, its environmental persistence and toxicity profile remain understudied compared to simpler naphthalene derivatives like 1-methylnaphthalene or 2-methylnaphthalene .

Properties

Molecular Formula |

C19H16 |

|---|---|

Molecular Weight |

244.3 g/mol |

IUPAC Name |

1-[(E)-2-(2-methylphenyl)ethenyl]naphthalene |

InChI |

InChI=1S/C19H16/c1-15-7-2-3-8-16(15)13-14-18-11-6-10-17-9-4-5-12-19(17)18/h2-14H,1H3/b14-13+ |

InChI Key |

JFYOSUYIDPDIAI-BUHFOSPRSA-N |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CC1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methylstyryl)naphthalene typically involves the reaction of 2-methylstyrene with naphthalene under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the product .

Chemical Reactions Analysis

1-(2-Methylstyryl)naphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methylstyryl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylstyryl)naphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence various biological pathways, including those involved in cell signaling and metabolism . The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Table 1. Physicochemical Properties of Selected Naphthalene Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Log P (Octanol-Water) | Key Structural Features |

|---|---|---|---|---|---|

| Naphthalene | C₁₀H₈ | 128.17 | 218 | 3.30 | Unsubstituted PAH |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 245 | 3.87 | Methyl group at position 1 |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 241 | 3.82 | Methyl group at position 2 |

| 1-(2-Bromoethyl)naphthalene | C₁₂H₁₁Br | 235.12 | 213 (at 100 mmHg) | ~4.2 (estimated) | Bromoethyl substituent |

| This compound | C₁₉H₁₆ | 244.34 | Not reported | ~5.0 (estimated) | Styryl group with 2-methyl substitution |

Key Observations:

- Substituent Effects : The styryl group in this compound introduces steric bulk and extended conjugation, likely increasing hydrophobicity (higher Log P) compared to methyl or bromoethyl derivatives .

- Thermal Stability : Methylnaphthalenes exhibit higher boiling points than unsubstituted naphthalene due to increased molecular weight and van der Waals interactions. The styryl derivative’s boiling point is expected to exceed 300°C, though experimental data are lacking .

Toxicological Profiles

Table 2. Comparative Toxicity of Naphthalene Derivatives

Mechanistic Insights:

- Methylnaphthalenes are metabolized via cytochrome P450 enzymes to epoxides and diols, which mediate toxicity in hepatic and renal tissues .

Environmental Fate and Bioaccumulation

- Persistence : Methylnaphthalenes exhibit moderate environmental persistence (half-life ~2–14 days in water). The styryl derivative’s larger size and hydrophobicity may enhance bioaccumulation in lipid-rich tissues .

- Degradation Pathways : Microbial degradation of methylnaphthalenes occurs via dioxygenase-mediated ring cleavage. The styryl group’s vinyl linkage may resist biodegradation, leading to longer environmental retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.